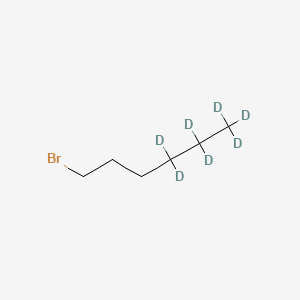
Tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a tert-butyl group, a dichlorophenyl group, and an imidazolidine ring, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazolidine intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is added through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxylate ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce nitro, halogen, or alkyl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow for the targeting of specific biological pathways, leading to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
- tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
- tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C22H24Cl2N2O3 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate |
InChI |
InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3 |
InChI 键 |
SOLKOHWHUFSAHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



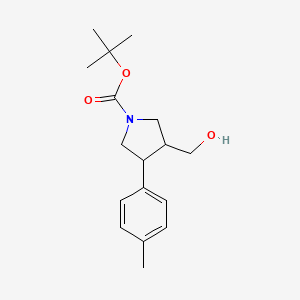
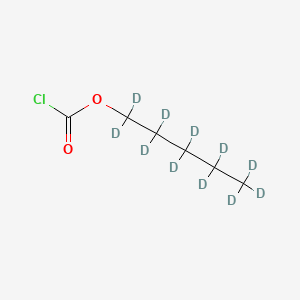
![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
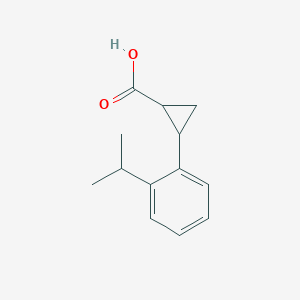
![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)
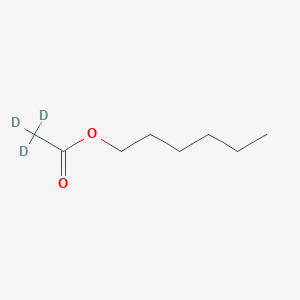

![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)
